molecular formula C16H25NO2 B1214884 Ultram CAS No. 2914-77-4

Ultram

Numéro de catalogue: B1214884
Numéro CAS: 2914-77-4
Poids moléculaire: 263.37 g/mol
Clé InChI: TVYLLZQTGLZFBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ultram, known chemically as tramadol hydrochloride, is a centrally acting synthetic opioid analgesic. It is used primarily for the treatment of moderate to severe pain. Tramadol hydrochloride is unique in that it not only acts on opioid receptors but also inhibits the reuptake of serotonin and norepinephrine, making it a dual-action pain reliever .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tramadol hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 3-methoxyphenylmagnesium bromide with cyclohexanone to form 1-(3-methoxyphenyl)cyclohexanol. This intermediate is then reacted with dimethylamine in the presence of a reducing agent to yield tramadol. The final step involves the conversion of tramadol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

Industrial production of tramadol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized from an appropriate solvent to obtain tramadol hydrochloride in its pure form .

Analyse Des Réactions Chimiques

Metabolic Pathways

Tramadol undergoes hepatic metabolism via CYP2D6 and CYP3A4 , producing active and inactive metabolites :

Phase I Metabolism

ReactionEnzymeMetaboliteActivity
O-DemethylationCYP2D6M1 (ODM-tramadol)Potent µ-opioid agonist (200x parent)
N-DemethylationCYP3A4M2 (NDM-tramadol)Inactive
N-OxidationCYP3A4Tramadol N-oxideInactive

Phase II Metabolism

  • Glucuronidation : M1 and M2 form glucuronides excreted renally .

Genetic Impact : Ultra-rapid CYP2D6 metabolizers (e.g., 1–10% of Caucasians) risk M1 overdose .

Stability Under Conditions

ConditionOutcomeReference
Aqueous solution (pH 7)LogP = 1.35; stable at room temperature
High temperatureDecomposes >180°C (hydrochloride salt)
UV lightDegrades via photolysis (λmax 272–279 nm)

Degradation Products

  • Hydrolysis : Forms cyclohexanol derivatives under acidic/basic conditions .

  • Oxidation : Generates N-oxide and quinone intermediates .

In Vitro Reactivity

  • Opioid Receptor Binding :

    • M1 metabolite : Binds µ-opioid receptors with Ki = 3.4 nM (vs. tramadol’s Ki = 2,100 nM) .

    • Racemate : Enhances serotonin/norepinephrine uptake inhibition (IC50 = 0.5–1 µM) .

  • Enzyme Inhibition :

    • Weak MAO inhibitor (IC50 > 10 µM) .

Industrial and Pharmacological Implications

  • Synthesis Optimization : Mandelic acid resolution is avoided industrially due to racemate efficacy .

  • Formulation Stability : Excipients like polysorbate 80 mitigate oxidation in tablets .

Applications De Recherche Scientifique

Pharmacological Mechanism

Tramadol acts primarily as a μ-opioid receptor agonist but also inhibits the reuptake of norepinephrine and serotonin. This dual action contributes to its analgesic effects, allowing it to manage pain through multiple pathways. The compound exists as a racemic mixture of two enantiomers, each contributing differently to its analgesic profile .

Pain Management

  • Postoperative Pain : Ultram has been extensively studied for its efficacy in managing postoperative pain. Clinical trials have demonstrated that single doses of 50 mg to 100 mg can provide effective analgesia following surgical procedures, often outperforming traditional analgesics like codeine .
  • Chronic Pain Conditions : Research indicates that this compound is effective in treating chronic pain conditions such as osteoarthritis, neuropathic pain, and low back pain. Studies show that patients receiving tramadol reported significant pain relief compared to those on placebo or other analgesics .
  • Cancer Pain : Tramadol is also utilized in oncology settings for managing cancer-related pain, particularly in patients who may be sensitive to stronger opioids due to side effects or previous history .

Formulations and Delivery Methods

  • Oral Administration : this compound is commonly administered orally in tablet form, with varying dosages (50 mg, 75 mg, 100 mg). The bioavailability of tramadol is approximately 75%, with peak plasma concentrations reached within 1-2 hours post-administration .
  • Transdermal Application : Recent studies have explored transdermal formulations of tramadol as an alternative delivery method. These formulations have shown promising results in achieving therapeutic plasma concentrations while minimizing the stress associated with oral administration .
  • Combination Therapies : Tramadol is often used in combination with other analgesics (e.g., acetaminophen or nonsteroidal anti-inflammatory drugs) to enhance its analgesic effects and improve patient outcomes .

Efficacy in Chronic Pain Management

A double-blind study involving 820 patients with chronic pain conditions demonstrated that an average daily dose of 250 mg of this compound was comparable to traditional opioid combinations in terms of efficacy and safety . Patients reported improved quality of life and reduced pain levels over the study duration.

Transdermal Application Study

In a study assessing the pharmacokinetics of a transdermal tramadol gel formulation, researchers found that the proprietary base facilitated higher absorption rates compared to traditional formulations. This study highlighted the potential for transdermal delivery systems to provide effective pain management with reduced side effects associated with oral medications .

Comparative Analysis of Efficacy

Formulation Peak Plasma Concentration (Cmax) Time to Peak (Tmax) Bioavailability
Oral Tramadol (100 mg)~300 μg/L1.6 - 1.9 hours~75%
Transdermal GelHigher than oral formulations1 - 3 hoursVariable

Mécanisme D'action

Tramadol hydrochloride exerts its effects through multiple mechanisms:

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Tramadol

Tramadol hydrochloride is unique due to its dual mechanism of action, combining opioid receptor binding with serotonin and norepinephrine reuptake inhibition. This makes it effective for a broader range of pain conditions and reduces the risk of certain side effects associated with other opioids .

Activité Biologique

Ultram, known generically as tramadol, is a centrally acting synthetic opioid analgesic used primarily for the management of moderate to moderately severe pain. Its biological activity is characterized by multiple mechanisms of action, including μ-opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This article delves into the pharmacodynamics, metabolism, clinical implications, and case studies related to tramadol's biological activity.

Tramadol exhibits a dual mechanism of action:

  • μ-Opioid Receptor Agonism : Tramadol binds to μ-opioid receptors with low affinity, while its active metabolite O-desmethyltramadol (M1) binds with higher affinity, contributing significantly to its analgesic effects .
  • Monoamine Reuptake Inhibition : Tramadol also inhibits the reuptake of norepinephrine and serotonin, which may enhance its analgesic properties and contribute to its antidepressant effects .

Pharmacokinetics

Tramadol is rapidly absorbed after oral administration, with a bioavailability of approximately 75%. Peak plasma concentrations occur within 1.6 to 1.9 hours for tramadol and about 3 hours for its metabolite M1 . The pharmacokinetic profile is influenced by genetic variations in the CYP2D6 enzyme, which affects the conversion of tramadol to its active metabolite .

Parameter Tramadol M1 Metabolite
Bioavailability75%N/A
Cmax (μg/L)~300~55
Tmax (hours)1.6 - 1.93
Steady-state achievedWithin 2 daysWithin 2 days
First-pass metabolism effect20-30%N/A

Efficacy and Safety

Tramadol has been shown to be effective for pain relief in various clinical settings. However, its use is associated with potential adverse effects and risks, particularly in specific populations:

  • Adverse Effects : Common side effects include nausea, dizziness, and constipation. Serious risks include respiratory depression and seizures, especially in cases of overdose or when interacting with other CNS depressants .
  • Dependence and Abuse Potential : While tramadol is considered to have a lower potential for abuse compared to traditional opioids, cases of misuse have been documented. A systematic review indicated that patients using tramadol may develop dependence similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Reports

A notable case involved a patient who developed dependence on tramadol after using it for pain management following an injury. Over time, the patient escalated the dosage significantly and exhibited withdrawal symptoms when doses were missed .

Another study highlighted acute tramadol poisoning among young adults, revealing that most cases resulted from suicide attempts or drug abuse rather than accidental ingestion .

Genetic Factors Influencing Response

The variability in tramadol's efficacy and safety profile can be attributed to genetic polymorphisms affecting drug metabolism:

  • CYP2D6 Variants : Approximately 7% of individuals are "poor metabolizers" due to reduced CYP2D6 activity, leading to lower levels of M1 and potentially inadequate analgesia .
  • Ultra-Rapid Metabolizers : Conversely, individuals with gene duplications may experience heightened effects and increased risk of adverse reactions due to elevated M1 levels .

Recent Research Findings

Recent studies have explored tramadol's long-term effects on cognitive health. A population-based study indicated that prolonged use of tramadol was associated with an increased risk of dementia among older adults . This finding raises concerns about the long-term implications of chronic pain management strategies involving tramadol.

Propriétés

IUPAC Name

2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLZQTGLZFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860388
Record name Cyclohexanol, 2-​[(dimethylamino)​methyl]​-​1-​(3-​methoxyphenyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2914-77-4
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2914-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-​[(dimethylamino)​methyl]​-​1-​(3-​methoxyphenyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ultram
Reactant of Route 2
Reactant of Route 2
Ultram
Reactant of Route 3
Reactant of Route 3
Ultram
Reactant of Route 4
Reactant of Route 4
Ultram
Reactant of Route 5
Reactant of Route 5
Ultram
Reactant of Route 6
Reactant of Route 6
Ultram

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.